![molecular formula C20H24ClN3O B14209292 Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- CAS No. 832734-87-9](/img/structure/B14209292.png)
Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a 4-chlorophenyl group and a 1-cyclopentyl-4-piperidinyl-oxy group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
The synthesis of Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the 4-chlorophenyl group and the 1-cyclopentyl-4-piperidinyl-oxy group. Common reagents used in these reactions include chlorinating agents, cyclopentyl derivatives, and piperidine derivatives. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and use in energetic materials.
Imidazo[1,5-a]pyridine: Recognized for its luminescent properties and applications in optoelectronic devices.
1-(4-Chlorobenzyl)-4-(4-cyclopentyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine: Used in anticancer research.
The uniqueness of Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]- lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
832734-87-9 |
|---|---|
Formule moléculaire |
C20H24ClN3O |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-(1-cyclopentylpiperidin-4-yl)oxypyrimidine |
InChI |
InChI=1S/C20H24ClN3O/c21-17-7-5-15(6-8-17)16-13-22-20(23-14-16)25-19-9-11-24(12-10-19)18-3-1-2-4-18/h5-8,13-14,18-19H,1-4,9-12H2 |
Clé InChI |
QMQMWXZNGCCNTK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
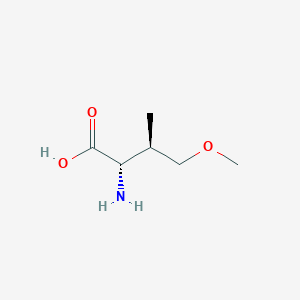

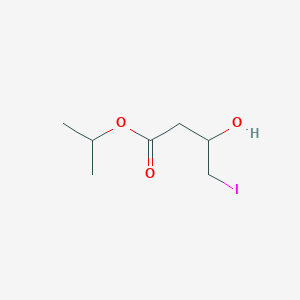

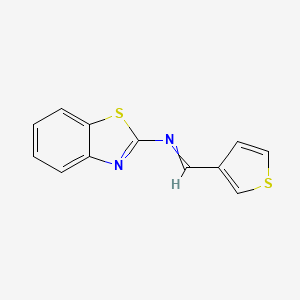
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
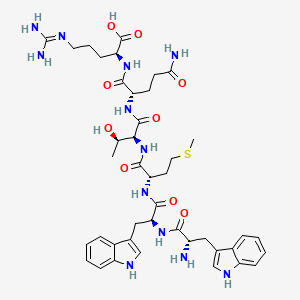
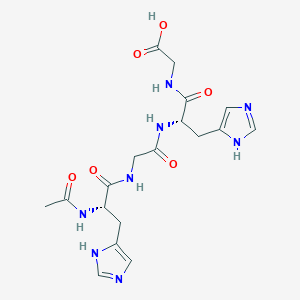
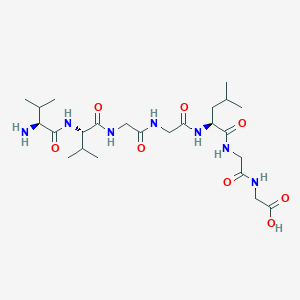
![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

